strontium;diacetate;hydrate
Description
Nomenclature and Hydrate (B1144303) Forms of Strontium Acetate (B1210297)
Strontium acetate is systematically named strontium diacetate. The general chemical formula for its hydrated forms is Sr(CH₃COO)₂·xH₂O, where 'x' denotes the number of water molecules. The most commonly cited forms in scientific literature and commercial availability are the hemihydrate and, to a lesser extent, the tetrahydrate.
Strontium acetate hemihydrate is a white, crystalline powder. nih.gov It is the most common commercially available hydrated form of strontium acetate. reddit.com It is soluble in water and is known to lose its water of hydration upon heating to around 150°C. made-in-china.comchemicalbook.com The thermal decomposition of the hemihydrate has been a subject of detailed study, revealing a multi-step process starting with dehydration, followed by the decomposition of the anhydrous salt. carlroth.com
Table 1: Properties of Strontium Acetate Hemihydrate
| Property | Value |
|---|---|
| Chemical Formula | (CH₃COO)₂Sr · 0.5H₂O nih.gov |
| Molecular Weight | 214.71 g/mol nih.gov |
| Appearance | White crystalline powder nih.gov |
| CAS Number | 14692-29-6 carlroth.com |
| Solubility | Soluble in water chemicalbook.com |
| Dehydration Temp. | ~150°C chemicalbook.com |
The tetrahydrate form of strontium acetate is less commonly documented in formal chemical literature compared to the hemihydrate. It can be synthesized by reacting strontium nitrate (B79036) with sodium bicarbonate and acetic acid. reddit.com It forms colorless, rhombic prism-shaped crystals that appear stable when exposed to air, though some surface clouding may occur over time. reddit.com While a specific CAS number for the tetrahydrate is not readily found in major chemical databases, its existence and synthesis have been noted in practical chemistry contexts. reddit.com
Table 2: Reported Properties of Strontium Acetate Tetrahydrate
| Property | Value/Description |
|---|---|
| Chemical Formula | Sr(CH₃COO)₂ · 4H₂O reddit.com |
| Appearance | Colorless, rhombic prism crystals reddit.com |
| Synthesis | From strontium nitrate, sodium bicarbonate, and acetic acid reddit.com |
| Solubility | Reported as very soluble in water reddit.com |
Relevance of Strontium Acetate Hydrates in Advanced Materials and Chemical Synthesis Research
Hydrated strontium acetate serves as a crucial precursor material in both chemical synthesis and the development of advanced materials. reddit.comamericanelements.com Its utility stems from its moderate water solubility and the fact that it decomposes to strontium oxide or strontium carbonate upon heating, which are key components in many functional materials. carlroth.comamericanelements.com
In advanced materials research, strontium acetate is a preferred strontium source for synthesizing a variety of complex oxides. Notable examples include:
Strontium Titanate (SrTiO₃): This material is synthesized via hydrothermal methods using strontium acetate and a titanium precursor like titanium isopropoxide. sigmaaldrich.com
Lead Strontium Titanate (Pb,Sr)TiO₃: Thin films of this compound, which have applications in tunable dielectric devices, can be prepared using strontium acetate. sigmaaldrich.com
Strontium-Doped Hydroxyapatite: In biomedical applications, strontium acetate is used in the sol-gel synthesis of strontium-doped hydroxyapatite, a material investigated for bone regeneration. made-in-china.com
In chemical synthesis, strontium acetate hydrates are used to produce other strontium salts and as catalysts. chemicalbook.commade-in-china.com They are also employed in the preparation of catalysts designed for the direct decomposition of nitrogen oxides.
Scope and Methodological Approach in Academic Investigations
The academic investigation of strontium diacetate hydrates employs a range of analytical techniques to characterize their structure, properties, and thermal behavior. These methods are essential for understanding the decomposition pathways and for quality control in materials synthesis.
Key methodological approaches include:
Thermal Analysis: Techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are extensively used. chemicalbook.com These methods provide detailed information about the dehydration and decomposition stages of the hydrate. carlroth.com Studies show that the decomposition of the hemihydrate in a nitrogen atmosphere occurs in two main steps: the release of water to form anhydrous strontium acetate, followed by the decomposition of the anhydrous salt into strontium carbonate. carlroth.comchemicalbook.com
Evolved Gas Analysis (EGA): Often coupled with thermal analysis, techniques like Fourier Transform Infrared Spectroscopy (TG-FTIR) are used to identify the gaseous products released during decomposition. chemicalbook.com For strontium acetate hemihydrate, the evolved gases are primarily water, acetone (B3395972), and carbon dioxide. chemicalbook.com
X-ray Diffraction (XRD): XRD is a fundamental tool for identifying the crystalline phases present in the initial hydrate and the solid intermediate and final products of its decomposition, such as anhydrous strontium acetate and strontium carbonate. fishersci.camade-in-china.com
Spectroscopy: Infrared (IR) spectroscopy is used to study the bonding within the compound, particularly the vibrations associated with the acetate groups and the water molecules of hydration. chemicalbook.com
These analytical methods provide a comprehensive understanding of the physicochemical properties of strontium diacetate hydrates, which is critical for their application in research and industry.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| Strontium Diacetate | Sr(CH₃COO)₂ |
| Strontium Acetate Hemihydrate | Sr(CH₃COO)₂·0.5H₂O |
| Strontium Acetate Tetrahydrate | Sr(CH₃COO)₂·4H₂O |
| Acetic Acid | CH₃COOH |
| Strontium Oxide | SrO |
| Strontium Carbonate | SrCO₃ |
| Strontium Nitrate | Sr(NO₃)₂ |
| Sodium Bicarbonate | NaHCO₃ |
| Strontium Titanate | SrTiO₃ |
| Titanium Isopropoxide | Ti[OCH(CH₃)₂]₄ |
| Lead Strontium Titanate | (Pb,Sr)TiO₃ |
| Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ |
| Water | H₂O |
| Acetone | (CH₃)₂CO |
| Carbon Dioxide | CO₂ |
Structure
2D Structure
Properties
IUPAC Name |
strontium;diacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYESNNWCCJNC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5Sr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Strontium Acetate (B1210297) Hydrates
Traditional methods for synthesizing strontium acetate are straightforward, reliable, and based on fundamental acid-base or salt-metathesis reactions in aqueous media. These routes are well-documented and widely used for producing standard grades of the compound.
The synthesis of strontium acetate hydrate (B1144303) via precipitation and crystallization relies on the compound's solubility characteristics in water. Strontium acetate is soluble in water, and its hydrates, such as the hemihydrate or tetrahydrate, can be crystallized from a supersaturated aqueous solution. reddit.comgoogle.com The process typically involves dissolving a soluble strontium salt in an acetic acid solution, followed by concentrating the solution through heating to induce crystallization upon cooling. chemicalbook.com The degree of hydration in the final crystalline product can be influenced by the crystallization temperature and the concentration of the solution. sciencemadness.org For instance, the hemihydrate form is often obtained by evaporating the solution on a water bath. sciencemadness.org
| Method | Description | Key Parameters | Hydrate Form |
| Crystallization | Dissolving a strontium salt in an aqueous acetic acid solution and concentrating it to form crystals upon cooling. | Temperature, Solution Concentration | Hemihydrate, Tetrahydrate reddit.comsciencemadness.org |
A common and efficient method for preparing strontium acetate is the neutralization reaction between strontium hydroxide (B78521) (Sr(OH)₂) and acetic acid (CH₃COOH). wikipedia.orgglobalcalcium.com This is a classic acid-base reaction that yields strontium acetate and water as the only products, ensuring a high purity of the resulting salt. brainly.combrainly.com The reaction is typically carried out in an aqueous solution. Strontium hydroxide, which is considered a strong base, reacts with the weak acid, acetic acid. youtube.com
The balanced chemical equation for this reaction is: Sr(OH)₂(aq) + 2CH₃COOH(aq) → Sr(CH₃COO)₂(aq) + 2H₂O(l) brainly.combrainly.com
The resulting aqueous solution of strontium acetate can then be concentrated to crystallize the hydrate. sciencemadness.org
| Reactants | Product | Reaction Type |
| Strontium Hydroxide (Sr(OH)₂) | Strontium Acetate (Sr(CH₃COO)₂) | Neutralization brainly.combrainly.com |
| Acetic Acid (CH₃COOH) | Water (H₂O) |
Another widely used synthetic route involves the reaction of strontium carbonate (SrCO₃) with acetic acid. wikipedia.orgglobalcalcium.com This method is also an acid-base reaction, where the carbonate acts as the base. The reaction produces strontium acetate, water, and carbon dioxide gas. reefcentral.com While effective, the reaction with strontium carbonate can be slower compared to that with strontium hydroxide, particularly if the carbonate particles are not finely divided. sciencemadness.org
The balanced chemical equation is: SrCO₃(s) + 2CH₃COOH(aq) → Sr(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) reefcentral.com
The procedure typically involves creating a slurry of strontium carbonate in water and slowly adding acetic acid to control the effervescence from the release of carbon dioxide. Once the reaction is complete, the solution is filtered to remove any unreacted carbonate and then concentrated to yield crystalline strontium acetate hydrate.
Advanced Synthesis Techniques for Specific Morphologies and Compositions
Modern material science often requires precise control over particle size, shape, and composition. Advanced synthesis techniques are employed where strontium acetate is used as a precursor to create more complex materials, often at the nanoscale.
Co-precipitation is a versatile and cost-effective method for synthesizing nanoparticles with controlled properties. nih.gov In this technique, a solution containing the desired cations is treated with a precipitating agent to form an insoluble solid. When strontium acetate is used as a precursor, it provides the strontium ions (Sr²⁺) which are precipitated along with other metal ions to form complex nanomaterials. For example, strontium-based nanoparticles like strontium oxide (SrO) and strontium hexaferrite (SrFe₁₂O₁₉) have been synthesized using this method. nih.govnih.gov The process involves dissolving strontium acetate and other metal salts in a suitable solvent, followed by the addition of a precipitating agent (like sodium hydroxide) under controlled conditions of temperature and pH to induce the formation of the desired nanoparticles. nih.gov
| Technique | Precursor Example | Product Example | Key Advantage |
| Co-precipitation | Strontium Acetate Hemihydrate nih.gov | Strontium Oxide (SrO) Nanoparticles nih.gov | Control over particle size and composition nih.gov |
| Strontium Salts | Strontium Hexaferrite (SrFe₁₂O₁₉) nih.gov | Simplicity and cost-effectiveness nih.gov | |
| Strontium Chloride | Barium-Strontium Sulfate (Ba₀.₅Sr₀.₅SO₄) tandfonline.com | Formation of mixed-metal materials tandfonline.com |
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method is highly effective for producing crystalline materials with controlled morphology and size. Strontium acetate is frequently used as a strontium precursor in the hydrothermal synthesis of complex oxides. sigmaaldrich.com For instance, it is a key reactant in the synthesis of strontium titanate (SrTiO₃) nanoparticles, where it is reacted with a titanium source like titanium isopropoxide under hydrothermal conditions. sigmaaldrich.comresearchgate.net This technique allows for the formation of highly crystalline perovskite structures at relatively low temperatures, avoiding the need for high-temperature calcination steps. researchgate.net The method has also been applied to create biologically relevant materials, such as silicon and strontium co-substituted hydroxyapatite nanowires, where strontium-containing precursors are treated hydrothermally. bioprocess.cnnih.gov
Sol-Gel Techniques Incorporating Strontium Acetate Derived Components
The sol-gel process offers a versatile bottom-up approach for synthesizing materials with high homogeneity and purity at relatively low temperatures. In the context of strontium-containing materials, strontium acetate is a commonly employed precursor. The methodology typically involves the hydrolysis and condensation of molecular precursors in a solvent to form a "sol," a colloidal suspension of solid particles, which then evolves into a "gel," a three-dimensional solid network enclosing the solvent.
In the synthesis of complex oxides such as strontium titanate (SrTiO₃), strontium acetate serves as the strontium source. A typical sol-gel route involves dissolving strontium acetate in a suitable solvent, often in the presence of a chelating agent like acetic acid to control the hydrolysis and condensation rates of the other precursors, such as titanium isopropoxide. researchgate.netresearchgate.net The strontium acetate-derived component becomes integrated into the gel network, ensuring a uniform distribution of strontium ions at the molecular level. This homogeneity is crucial for the formation of the desired crystalline phase upon subsequent heat treatment (calcination). orientjchem.org
The precise role of the strontium acetate component extends beyond simply providing strontium ions. The acetate groups can act as ligands, modifying the reactivity of the metal precursors and influencing the structure of the resulting gel. The decomposition of these organic components during calcination also plays a role in the formation of the final material's microstructure. While much of the research focuses on the final oxide material, the initial sol-gel chemistry involving the strontium acetate precursor is a critical determinant of the end product's properties.
A study on the synthesis of Al₂O₃/SrCO₃ xerogels utilized metallic strontium, which reacts in the sol-gel medium containing acetic acid to form strontium acetate in situ. mdpi.com This approach highlights the reactivity of strontium acetate precursors within the sol-gel process. The subsequent thermal treatment leads to the decomposition of the anhydrous strontium acetate to strontium carbonate within the alumina matrix. mdpi.com
Chemical Solution Deposition for Thin Film Fabrication
Chemical Solution Deposition (CSD) is a non-vacuum, cost-effective technique for fabricating thin films with good stoichiometric control. agh.edu.plutwente.nl This method involves the deposition of a precursor solution onto a substrate, followed by solvent evaporation and thermal treatment to form the desired crystalline film. Strontium acetate is a viable precursor for the CSD of strontium-containing thin films due to its solubility in various solvents. agh.edu.pl
The general procedure for CSD involves several key steps:
Precursor Solution Preparation: Dissolving strontium acetate and other metal precursors in a suitable solvent system. The choice of solvent and any additives is critical to ensure solution stability and proper wetting of the substrate. utwente.nl
Film Deposition: Applying the solution to a substrate using techniques such as spin-coating, dip-coating, or spray-coating. clinmedjournals.org
Drying and Pyrolysis: A low-temperature heat treatment to remove the solvent and decompose the organic components of the precursors.
Crystallization: A higher-temperature annealing step to form the desired crystalline phase of the thin film. utwente.nl
For the fabrication of complex oxide thin films, such as barium strontium titanate (BST), strontium acetate is used in conjunction with other metal acetates or alkoxides. researchgate.net The quality of the resulting film, including its thickness, uniformity, and crystallinity, is highly dependent on the deposition parameters. researchgate.net
Table 1: Key Parameters in Chemical Solution Deposition of Strontium-Based Thin Films
| Parameter | Influence on Film Properties |
|---|---|
| Solution Concentration | Affects film thickness and viscosity. |
| Spin Speed (Spin-Coating) | Controls film thickness; higher speeds result in thinner films. |
| Pyrolysis Temperature | Ensures complete removal of organic residues. |
| Annealing Temperature and Time | Determines the crystallinity and grain size of the film. |
| Substrate Type | Influences film orientation and adhesion. |
While specific studies focusing solely on the deposition of strontium diacetate hydrate thin films are limited, the principles of CSD using strontium acetate as a precursor for other functional oxide films are well-established and provide a framework for such endeavors.
Spray Drying Techniques for Controlled Particle Formation
Spray drying is a continuous process that transforms a liquid feed into a dry particulate powder. This technique is particularly useful for producing particles with controlled size and morphology. ul.ie The process involves atomizing a solution or suspension into fine droplets, which are then dried in a hot gas stream. mdpi.com Strontium acetate solutions can be spray-dried to produce strontium diacetate hydrate particles. nih.gov
The characteristics of the final powder are determined by a combination of the feed properties and the spray drying process parameters. Key parameters that influence particle formation include:
Inlet Temperature: The temperature of the drying gas entering the chamber. Higher inlet temperatures generally lead to faster solvent evaporation and can result in hollow or porous particles. researchgate.netatlantis-press.com It also affects the residual moisture content of the powder. rjees.com
Feed Rate: The rate at which the solution is pumped to the atomizer. This can influence the droplet size and the final particle size.
Atomizer Design and Speed: The type of atomizer (e.g., rotary, nozzle) and its operating parameters directly control the initial droplet size distribution, which is a primary determinant of the final particle size. mdpi.com
Solid Concentration in the Feed: Higher concentrations typically result in larger and denser particles. clinmedjournals.org
Table 2: Influence of Spray Drying Parameters on Particle Characteristics
| Parameter | Effect on Particle Size | Effect on Particle Morphology | Effect on Product Yield |
|---|---|---|---|
| Inlet Temperature | Can influence final size; higher temperatures can lead to faster drying and potentially smaller, less dense particles. | Higher temperatures can lead to the formation of hollow or wrinkled particles due to rapid crust formation. | Can increase yield up to a certain point by reducing wall deposition. rjees.com |
| Feed Concentration | Higher concentration generally leads to larger particles. | Can affect particle density and morphology. | Higher concentration can improve yield. |
| Atomizer Pressure/Speed | Higher pressure/speed typically results in smaller droplets and thus smaller particles. | Can influence the sphericity and surface characteristics of the particles. | Can impact yield due to the formation of very fine particles that may not be collected efficiently. |
Research has shown that by carefully controlling these parameters, it is possible to produce strontium acetate hydrate powders with specific characteristics suitable for various applications. For instance, in pharmaceutical applications, precise control over particle size is crucial for dissolution rates and bioavailability. nih.gov
Influence of Synthesis Parameters on Hydrate Stoichiometry and Purity
Control of Water Content and Hydration States
Strontium acetate can exist in different hydration states, with the hemihydrate (Sr(CH₃COO)₂·0.5H₂O) and the tetrahydrate being common forms. nih.gov The specific hydrate formed is influenced by the crystallization conditions, particularly temperature and the presence of water.
Thermal analysis has shown that strontium acetate hemihydrate undergoes dehydration in a distinct step before the decomposition of the anhydrous salt. researchgate.net This indicates that the water of hydration is bound with a specific energy and its removal can be controlled by temperature. The dehydration of salt hydrates is a complex process that can be influenced by factors such as heating rate and the surrounding atmosphere. tue.nl
Controlling the hydration state during synthesis often involves manipulating the crystallization process. For instance, the temperature at which crystallization occurs can favor the formation of a specific hydrate. Additionally, the use of dehydrating agents or controlling the humidity of the environment during drying can be employed to achieve a desired water content. dlr.de In some synthetic procedures involving f-element acetates, the stoichiometry of reactants was found to dictate whether an anhydrous or hydrated product was formed, even at elevated temperatures. osti.gov
Optimization of Reaction Conditions for High Purity Synthesis
Achieving high purity in the synthesis of strontium diacetate hydrate is essential for many of its applications, particularly in the pharmaceutical and electronics industries. researchgate.netresearchgate.net The optimization of reaction conditions is a key strategy to minimize impurities.
Temperature: The reaction temperature can influence the rate of reaction and the solubility of impurities. By controlling the temperature during the reaction of strontium carbonate or hydroxide with acetic acid, the formation of byproducts can be minimized.
pH: The pH of the reaction mixture is a critical parameter. For the synthesis of strontium acetate from strontium carbonate and acetic acid, the pH will be determined by the stoichiometry of the reactants. Maintaining the pH in a specific range can prevent the precipitation of strontium hydroxide or the co-precipitation of other metal hydroxides if impurities are present in the starting materials. Studies on the adsorption of strontium have shown that pH plays a significant role, which can be extrapolated to its precipitation and co-precipitation behavior during synthesis. researchgate.netnih.gov
Stoichiometry of Reactants: Precise control of the molar ratio of strontium precursor to acetic acid is crucial. An excess of either reactant can lead to impurities in the final product.
Purification Methods: Post-synthesis purification steps, such as recrystallization, are often employed to achieve high purity. The choice of solvent and the conditions of recrystallization (e.g., temperature, cooling rate) can be optimized to selectively crystallize the desired strontium acetate hydrate, leaving impurities in the mother liquor.
By systematically optimizing these parameters through experimental design, it is possible to develop robust and reproducible processes for the synthesis of high-purity strontium diacetate hydrate with a controlled hydration state. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Strontium;diacetate;hydrate |
| Strontium titanate |
| Titanium isopropoxide |
| Alumina |
| Strontium carbonate |
| Barium strontium titanate |
| Strontium acetate hemihydrate |
| Strontium acetate tetrahydrate |
Structural Characterization and Hydration State Analysis
Crystallographic Studies of Strontium Acetate (B1210297) Hydrates
Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For strontium acetate and its hydrates, X-ray diffraction techniques have been the primary tool for these investigations.
However, a crystallographic study has been reported for a related compound, a strontium hydroacetate with the formula Sr(H₂O)₂(CH₃COO)₂·(H₂(CH₃COO)₃). This complex was found to crystallize in the triclinic crystal system . The unit cell parameters for this compound were determined as follows:
| Parameter | Value |
|---|---|
| a | 7.125(5) Å |
| b | 9.206(2) Å |
| c | 12.402(5) Å |
| α | 106.79(2)° |
| β | 92.78(4)° |
| γ | 97.67(4)° |
| Volume | 768(1) ų |
| Space Group | P1 |
| Z | 2 |
This table presents the unit cell parameters for strontium hydroacetate.
It is important to note that these parameters are for the specific strontium hydroacetate complex and not for the more common strontium diacetate hydrates. Further research is required to definitively determine the crystallographic parameters of compounds like strontium acetate hemihydrate and tetrahydrate.
The transition between the hydrated and anhydrous forms of strontium acetate is a key area of investigation, primarily studied through thermal analysis techniques. The thermal decomposition of strontium acetate hemihydrate has been shown to occur in a two-step process. researchgate.net
The first step involves dehydration , where the water of crystallization is lost to form anhydrous strontium acetate. This transformation is a direct structural change from a hydrated crystalline lattice to an anhydrous one. The second step is the subsequent decomposition of the anhydrous strontium acetate into strontium carbonate. researchgate.net
Studies on the thermal decomposition of strontium acetate hemihydrate in an inert nitrogen atmosphere have elucidated the nature of the evolved gaseous products during these transformations. researchgate.net The primary molecules released are water, acetone (B3395972), and carbon dioxide. researchgate.net The release of water corresponds to the initial dehydration step, while acetone and carbon dioxide are products of the decomposition of the anhydrous acetate. researchgate.net
For strontium acetate tetrahydrate, there has been some informal speculation based on crystal morphology that it may belong to the rhombic (orthorhombic) or monoclinic crystal system . nih.gov However, these observations are not based on rigorous crystallographic analysis and remain unconfirmed in peer-reviewed scientific literature. Definitive determination of the crystal system for strontium acetate tetrahydrate and other common hydrates requires single-crystal X-ray diffraction studies.
Spectroscopic Characterization of Strontium Acetate Hydrates
Spectroscopic techniques provide valuable information about the molecular structure, bonding, and electronic properties of compounds. For strontium acetate hydrates, Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful.
FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of strontium acetate hydrate (B1144303), the FTIR spectrum is characterized by the vibrational modes of the acetate anion (CH₃COO⁻) and the water molecules of hydration.
A key aspect of the FTIR analysis of metal acetates is the nature of the bond between the metal cation and the acetate group. For alkaline earth metals like strontium, the interaction is primarily ionic. This is reflected in the positions of the carboxylate (COO⁻) stretching frequencies.
The primary vibrational modes of the acetate group of interest are:
Asymmetric stretching of the COO⁻ group (ν_as(COO⁻)) : This typically appears in the region of 1610-1520 cm⁻¹.
Symmetric stretching of the COO⁻ group (ν_s(COO⁻)) : This is generally observed in the 1420-1395 cm⁻¹ region.
The FTIR spectrum of strontium acetate hydrate would also be expected to show characteristic bands for the water molecules:
O-H stretching vibrations : A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded water molecules.
H-O-H bending (scissoring) vibration : A peak around 1600-1630 cm⁻¹.
The analysis of the evolved gases during the thermal decomposition of strontium acetate hemihydrate by TG-FTIR has confirmed the presence of water, acetone, and carbon dioxide. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a substance. In the context of simple metal salts like strontium acetate in aqueous solution, the primary absorbing species is typically the anion, as the strontium ion (Sr²⁺) does not have readily accessible electronic transitions in the standard UV-Vis range.
The acetate ion itself has a weak n → π* transition associated with the carbonyl group, which occurs in the deep UV region and is often not the primary focus of solution studies of simple acetates. However, UV-Vis spectroscopy can be a valuable tool for studying ion association in aqueous solutions of electrolytes. americanelements.com Changes in the absorption spectrum of an ion upon the addition of a counter-ion can provide information about the formation of ion pairs or complexes in solution.
While specific UV-Vis studies focused solely on the speciation of strontium acetate in aqueous solution are not extensively reported, the technique is widely applied to investigate the complexation of metal ions with various ligands, including acetate. For instance, in systems with other metal ions, changes in the UV-Vis spectrum upon the addition of acetate are used to determine the formation constants and stoichiometry of the resulting metal-acetate complexes. nih.gov Such studies help in understanding the speciation of ions in solution, which is crucial in various chemical and biological processes.
Coordination Chemistry of Hydrated Strontium Ions
In aqueous environments and within its hydrated crystalline form, the strontium ion (Sr²⁺) is surrounded by water molecules, forming a hydration shell. The geometry and bonding characteristics of this hydration shell are fundamental to the chemistry of the compound.
Experimental Determination of Hydration Shell Structures
Several advanced analytical techniques are employed to experimentally determine the structure of the hydration shell around strontium ions. These methods provide direct measurements of the number of coordinating water molecules and the distances between the central strontium ion and the oxygen atoms of the water molecules.
EXAFS spectroscopy is a powerful tool for determining the local atomic structure around a specific element. In studies of hydrated strontium ions, EXAFS has been used to probe the first hydration shell. The technique provides information on the number of neighboring atoms (coordination number) and the interatomic distances. Studies using EXAFS have shown that strontium ions in aqueous solution are surrounded by a single first shell of oxygen atoms. Quantitative analyses from these studies indicate an average Sr-O bond distance of approximately 2.61 ± 0.02 Å, with a coordination number of about 9-10 oxygen atoms.
Large Angle X-ray Scattering (LAXS) is another technique used to investigate the structure of liquids and solutions. LAXS studies on aqueous strontium solutions have contributed to our understanding of the hydration structure. The data from LAXS experiments are consistent with a coordination number close to eight for the hydrated strontium ion.
Large Angle Neutron Scattering (LANS) provides complementary information to X-ray techniques. By using isotopic substitution, particularly for hydrogen/deuterium in the water molecules, LANS can yield detailed structural information about the hydration shell around a cation.
Analysis of Coordination Number and Sr-O Bond Distances in Solution
The consensus from multiple experimental and theoretical studies points to a well-defined hydration structure for the strontium ion in solution.
The coordination number for the hydrated strontium ion in aqueous solution is consistently reported to be close to eight. The water molecules are believed to arrange themselves in a square antiprismatic geometry around the central Sr²⁺ ion.
The Sr-O bond distances have been determined with high precision. The accepted range for the mean Sr-O bond distance in the first hydration shell is between 2.57 Å and 2.67 Å. A representative mean value is approximately 2.62 Å. In addition to the primary hydration shell, there is evidence for a more diffuse second hydration sphere at a distance of about 4.78 Å.
The following table summarizes the key findings regarding the coordination of hydrated strontium ions in solution:
| Parameter | Value | Technique(s) |
| Coordination Number | ~8 | LAXS, Theoretical Simulations |
| 9-10 (±1) | EXAFS | |
| Sr-O Bond Distance | 2.57–2.67 Å | Multiple Studies |
| ~2.62 Å (mean) | Multiple Studies | |
| 2.61 (±0.02) Å | EXAFS | |
| Second Hydration Sphere | ~4.78 Å | Experimental Studies |
Identification of Dimeric Hydrated Strontium Ion Configurations in Solid State
In the solid state, strontium ions can exhibit complex hydration structures. Research has identified the existence of dimeric hydrated strontium ions. A notable configuration reported is the [( ion. In this arrangement, two strontium ions are bridged by four water molecules. This specific dimeric form results in each strontium ion being nine-coordinated, highlighting the ion's capacity to organize a significant number of water molecules in its primary hydration shell within a crystalline lattice.
| Ion Configuration | Bridging Molecules | Strontium Coordination Number |
| [( | 4 Water Molecules | 9 |
This table details the specific dimeric hydrated strontium ion configuration that has been identified in the solid state.
Investigation of Secondary Hydration Spheres
Beyond the immediate coordination of water molecules in the primary hydration shell, a secondary hydration sphere has also been observed for the hydrated strontium ion. This second sphere, represented as Sr(–O–H)⋯O, is located at an approximate distance of 4.78 Å from the strontium ion. The existence of this secondary sphere indicates that the influence of the strontium ion extends beyond its directly bonded water molecules, affecting the organization and structure of more distant water molecules.
| Hydration Sphere | Approximate Distance from Strontium Ion |
| Second | 4.78 Å |
This table indicates the distance of the secondary hydration sphere from the central strontium ion.
Morphological and Microstructural Analysis
Field Emission Scanning Electron Microscopy (FESEM) of Synthesized Materials
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to observe the surface topography of materials at the micro and nanoscale. While specific FESEM micrographs of strontium diacetate hydrate are not widely available in the reviewed literature, the crystal morphology of a related hydrate, strontium acetate tetrahydrate, has been described. The crystals are reported to form a rhombic prism shape with truncated angles. This morphology suggests a well-defined and ordered crystalline structure. FESEM analysis would be instrumental in visualizing these reported rhombic and prismatic facets and in identifying any surface defects or irregularities on the synthesized crystals.
Thermal Decomposition Mechanisms and Kinetics
Thermogravimetric and Differential Thermal Analysis (TG-DTA/DSC) of Strontium Acetate (B1210297) Hydrates
The thermal decomposition of strontium acetate hemihydrate, when analyzed in a nitrogen atmosphere from ambient temperature up to 600°C, primarily occurs in two distinct steps. akjournals.com The initial stage involves the loss of water molecules, a process known as dehydration. akjournals.com This is followed by a second stage at higher temperatures, where the resulting anhydrous strontium acetate decomposes to form strontium carbonate. akjournals.com TG-DTA/DSC experiments confirm these two main mass loss events. akjournals.com Between the dehydration and decomposition phases, two phase changes have also been observed. akjournals.com
Dehydration Pathways and Kinetics
The first step in the thermal degradation of strontium acetate hydrate (B1144303) is the removal of its water of hydration. akjournals.com Research indicates that strontium acetate hemihydrate loses its half water molecule at approximately 150°C. made-in-china.com The kinetics of this dehydration process have been systematically studied to determine the energy requirements and the reaction model that best describes the transformation.
The activation energy (Ea), a critical parameter in reaction kinetics, has been calculated for the dehydration of strontium acetate hemihydrate using model-free isoconversional methods. researchgate.netakjournals.com These methods analyze the reaction rate at different degrees of conversion (α) without assuming a specific reaction model. akjournals.com For the dehydration step, the apparent activation energy values were found to be relatively constant for conversion levels between 0.5 < α < 0.9. researchgate.net This consistency suggests that a simple, single-step reaction is likely involved in this part of the dehydration process. researchgate.net
To further elucidate the reaction mechanism, the master plots method has been employed to identify the most probable kinetic model for the dehydration stage. akjournals.comakjournals.com By comparing experimental data with theoretical master plots, researchers can determine the mathematical function that best describes the solid-state reaction. akjournals.com For the dehydration of strontium acetate hemihydrate, this analysis, combined with the activation energy values, provides a comprehensive kinetic description, or "kinetic triplet" (activation energy, pre-exponential factor, and reaction model). akjournals.com
Decomposition of Anhydrous Strontium Acetate to Strontium Carbonate
Following the complete removal of water, the resulting anhydrous strontium acetate undergoes further decomposition at elevated temperatures. akjournals.com This second major step in the thermal degradation pathway results in the formation of solid strontium carbonate (SrCO₃) and the release of various gaseous byproducts. researchgate.netmdpi.com This conversion typically occurs in the temperature range of 400-480°C. researchgate.netakjournals.com
Thermogravimetry coupled with Fourier transform infrared spectroscopy (TG-FTIR) is a powerful technique for identifying the gaseous products evolved during thermal decomposition. akjournals.combruker.com Analysis of the gases released during the decomposition of strontium acetate hemihydrate indicates the presence of water, acetone (B3395972), and carbon dioxide. researchgate.netakjournals.com
Water: The initial mass loss corresponds to the release of water of hydration, with characteristic O-H stretching and bending vibrations observed in the FTIR spectra in the range of 180–260°C. akjournals.com
Acetone and Carbon Dioxide: In the higher temperature range of 400–480°C, where the anhydrous salt decomposes, the primary gaseous products are acetone and carbon dioxide. akjournals.comakjournals.com Carbon dioxide is readily identified by its characteristic peak at 2358 cm⁻¹, while acetone is identified by comparing the spectra with reference databases. akjournals.comakjournals.com
| Decomposition Step | Temperature Range | Solid Product | Gaseous Products Identified by FTIR |
|---|---|---|---|
| Dehydration | 180–260°C | Anhydrous Strontium Acetate | Water (H₂O) |
| Anhydrous Decomposition | 400–480°C | Strontium Carbonate (SrCO₃) | Acetone (C₃H₆O), Carbon Dioxide (CO₂) |
Similar to the dehydration process, the kinetics of the decomposition of anhydrous strontium acetate have been investigated using model-free isoconversional methods. researchgate.net These studies calculate the activation energy (Ea) as a function of the conversion fraction (α). researchgate.net For the decomposition of the anhydrous intermediate, the Ea values were found to be relatively constant in the conversion range of 0.5 < α < 0.9, which again suggests a simple reaction mechanism for this stage. researchgate.net The master plots method was also used to determine the most probable kinetic model for the conversion of anhydrous strontium acetate to strontium carbonate. akjournals.com
| Decomposition Stage | Kinetic Method | Finding | Conversion Range (α) |
|---|---|---|---|
| Dehydration | Model-Free Isoconversional | Relatively constant apparent Ea values | 0.5 < α < 0.9 |
| Anhydrous Decomposition | Model-Free Isoconversional | Relatively constant apparent Ea values | 0.5 < α < 0.9 |
| Dehydration | Master Plots Method | Estimation of the most probable kinetic model | N/A |
| Anhydrous Decomposition | Master Plots Method | Estimation of the most probable kinetic model | N/A |
Formation of Strontium Oxide from Thermal Treatment
The thermal treatment of strontium diacetate hydrate ultimately leads to the formation of strontium oxide (SrO) through a series of decomposition steps. The process begins with the loss of water molecules to form anhydrous strontium acetate. researchgate.netakjournals.com Upon further heating, the anhydrous salt decomposes.
Initial studies under a nitrogen atmosphere indicate that the decomposition of anhydrous strontium acetate primarily yields strontium carbonate (SrCO₃) and acetone. researchgate.netmdpi.com This step typically occurs in the temperature range of 400–480°C. researchgate.netakjournals.com The reaction can be represented as:
Sr(CH₃COO)₂ → SrCO₃ + CH₃COCH₃
The intermediate product, strontium carbonate, is stable at this temperature range. researchgate.net The formation of strontium oxide occurs at a much higher temperature from the decomposition of this strontium carbonate intermediate. researchgate.netwikipedia.org The complete decomposition of strontium carbonate into strontium oxide and carbon dioxide generally requires temperatures exceeding 925°C. researchgate.netmdpi.com
| Stage | Reaction | Temperature Range (°C) | Primary Products |
| Dehydration | Sr(CH₃COO)₂·xH₂O → Sr(CH₃COO)₂ + xH₂O | 180–260 akjournals.com | Anhydrous Strontium Acetate, Water |
| Decomposition | Sr(CH₃COO)₂ → SrCO₃ + CH₃COCH₃ | 400–480 researchgate.netakjournals.com | Strontium Carbonate, Acetone |
| Final Decomposition | SrCO₃ → SrO + CO₂ | > 925 researchgate.net | Strontium Oxide, Carbon Dioxide |
This table is interactive. Click on the headers to sort.
The formation of strontium oxide as the final product is a key aspect of the thermal treatment of strontium acetate, making it a precursor for the synthesis of this important oxide. americanelements.comamericanelements.com
Influence of Atmospheric Conditions on Thermal Degradation
The atmospheric conditions under which thermal decomposition is carried out can have a significant impact on the reaction pathways and the nature of the final products. While detailed studies on strontium diacetate hydrate under various atmospheres are specific, general principles from the study of other metallic acetates can provide insight.
In an inert atmosphere, such as nitrogen, the decomposition of strontium acetate leads to the formation of strontium carbonate, with acetone and carbon dioxide as the main gaseous products. researchgate.netakjournals.com This is considered a non-oxidative thermal degradation process. researchgate.net
Conversely, in a reactive atmosphere, such as air or oxygen, the decomposition mechanism can be altered. For instance, studies on other metal acetates, like cadmium acetate, have shown that the decomposition pathway is strongly dependent on the surrounding gas. researchgate.net In the presence of oxygen, the organic fragments from the acetate decomposition are more likely to undergo oxidation reactions. This can lead to different gaseous byproducts and potentially affect the temperature at which the final oxide is formed. For example, the thermal decomposition of lead acetate results in different final products depending on whether the atmosphere is inert (nitrogen) or reactive (oxygen). niscair.res.in In an oxygen-containing atmosphere, secondary oxidation of the initial decomposition products can occur. researchgate.net
The key kinetic parameters, such as activation energy (Ea), can also be influenced by the atmosphere. The table below presents the apparent activation energies for the two main decomposition steps of strontium acetate hemihydrate in a nitrogen atmosphere, as determined by model-free isoconversional methods. scispace.com
| Decomposition Step | Conversion (α) | Apparent Activation Energy (Ea) (kJ/mol) |
| Dehydration | 0.5 < α < 0.9 | Relatively Constant |
| Decomposition of Anhydrous Salt | 0.5 < α < 0.9 | Relatively Constant |
This table is interactive. Click on the headers to sort.
The relative consistency of the activation energy values suggests that simplex reactions are involved in these thermal events under a nitrogen atmosphere. researchgate.netscispace.com The presence of an oxidizing atmosphere could introduce more complex, parallel, or consecutive reactions, thus altering the kinetic landscape of the decomposition process.
Advanced Applications in Materials Science and Engineering
Precursor for Perovskite Material Synthesis
Perovskite oxides, with the general formula ABO₃, are a class of materials renowned for their diverse and significant electronic, optical, and catalytic properties. Strontium diacetate hydrate (B1144303) is a preferred strontium source in several synthesis routes for creating strontium-containing perovskites.
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the synthesis of Strontium Titanate (SrTiO₃), a model perovskite material, strontium diacetate hydrate is utilized as a soluble source of strontium ions.
In a sol-gel-hydrothermal process, precursor gels containing titanium oxide, silver ions, and strontium ions from sources like strontium acetate (B1210297) hemihydrate (Sr(CH₃COO)₂·0.5H₂O) are prepared. nih.gov These gels are then subjected to hydrothermal treatment in a strontium hydroxide (B78521) solution. During this treatment, the Sr²⁺ ions from the strontium acetate react with the titanium oxide gel to form SrTiO₃. nih.gov The hydrothermal conditions, such as temperature and pressure, facilitate the crystallization of SrTiO₃ with controlled morphology and particle size. rsc.orgrsc.org The nature of the precursors and the reaction environment, including the use of mineralizers and growth modifiers, allows for effective control over the final product's composition and structure. rsc.org
Table 1: Parameters in Hydrothermal Synthesis of SrTiO₃
| Parameter | Role / Effect | Source |
|---|---|---|
| Precursor | Strontium Acetate Hemihydrate provides Sr²⁺ ions. | nih.gov |
| Temperature | Influences reaction kinetics and crystallinity. | rsc.org |
| Solvent | Affects precursor solubility and reaction pathways. | rsc.org |
| pH/Mineralizer | Controls dissolution-precipitation equilibrium. | rsc.org |
Thin films of strontium titanate and its solid solutions, such as Lead Strontium Titanate (PST) or other doped variants, are highly sought after for applications in tunable microwave electronics like resonators and filters. researchgate.netucsb.edu Strontium diacetate is a common starting material in the sol-gel or chemical solution deposition methods used to fabricate these films.
For instance, in the synthesis of zinc-doped strontium titanate (SrTi₁₋ₓZnₓO₃₋δ) thin films, strontium acetate is first dissolved in a solvent like acetic acid. mdpi.com Other precursors, such as zinc acetate and titanium isopropoxide, are then added to form a stable solution. This precursor solution is deposited onto a substrate (e.g., Pt/TiO₂/SiO₂/Si) and heat-treated to form a crystalline thin film. mdpi.com The resulting films exhibit voltage-dependent dielectric permittivity, a key property for tunable devices. mdpi.com The inclusion of dopants, facilitated by using acetate precursors, can modify the dielectric properties, such as increasing the relative tunability while maintaining low dielectric loss, making them suitable for high-performance electronic components. mdpi.com
Strontium Ferrate Titanate (SrFeₓTi₁₋ₓO₃, SFTO) is a material investigated for its potential use in resistive random-access memory (RRAM) devices, also known as memristors. sciopen.comresearchgate.net These devices rely on the material's ability to change its electrical resistance under an applied voltage. Strontium diacetate is used as the strontium source in the chemical solution deposition method to prepare polycrystalline SFTO thin films. sciopen.com
The synthesis involves creating a precursor solution with strontium acetate, iron, and titanium sources. Doping strontium titanate with iron is found to increase the number of oxygen vacancy defects in the crystal lattice. sciopen.comresearchgate.net These defects are crucial for the resistive switching mechanism. The SFTO thin films exhibit better resistive switching properties compared to undoped strontium titanate. sciopen.comresearchgate.net Furthermore, iron doping narrows the material's band gap, enhancing its absorption of visible light. sciopen.com
Table 2: Properties of SFTO Thin Films for Resistive Switching
| Property | Observation | Significance | Source |
|---|---|---|---|
| Resistive Switching | Enhanced by Fe-doping. | Suitability for memristor devices. | sciopen.comresearchgate.net |
| Oxygen Vacancies | Increased with Fe-doping. | Facilitates the resistive switching mechanism. | sciopen.comresearchgate.net |
| Band Gap | Reduced to ~2.84 eV. | Enhanced visible light absorption. | sciopen.com |
Synthesis of Strontium-Containing Nanomaterials
Strontium diacetate hydrate is also a valuable precursor for the bottom-up synthesis of nanomaterials, where it provides a reliable source of strontium for creating nanoparticles and nanocomposites with tailored properties.
Strontium Oxide (SrO) nanoparticles are of interest for various applications due to their unique properties. researchgate.net The co-precipitation method is one effective route for their synthesis, utilizing strontium acetate hemihydrates as the precursor. nih.gov In a typical synthesis, a solution of strontium acetate hemihydrates in a solvent like ethanol (B145695) is prepared. A precipitating agent, such as sodium hydroxide, is then added to induce the formation of strontium hydroxide, which upon subsequent calcination (heat treatment), decomposes to form SrO nanoparticles. nih.gov The size of the resulting nanoparticles can be controlled by the reaction conditions. For example, studies have shown that incorporating other precursors can influence the final grain size of the strontium-containing composite. researchgate.net
Nanocomposites combining Strontium Oxide (SrO) and Zinc Oxide (ZnO) have demonstrated enhanced photocatalytic activity, making them effective for degrading organic pollutants in water. nih.govnih.goviaea.org Strontium acetate hemihydrates and zinc acetate are used as precursors for SrO and ZnO, respectively, in a co-precipitation synthesis method. nih.gov
The process involves the alkaline hydrolysis of the mixed acetate precursors, followed by thermal treatment to yield the SrO-ZnO nanocomposite. nih.gov These nanocomposites exhibit a heterostructure morphology with nanosized domains. nih.govnih.gov The presence of SrO enhances the absorption of sunlight compared to pure ZnO. nih.govnih.gov Under direct sunlight, these SrO-ZnO nanocomposites show significantly higher photocatalytic efficiency in degrading dyes like malachite green than either neat SrO or ZnO. nih.govnih.gov The photocatalytic degradation rate of similar composites was found to be nine times faster than pure ZnO under visible light. iaea.org
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Strontium diacetate hydrate | Sr(CH₃COO)₂·xH₂O |
| Strontium Titanate | SrTiO₃ |
| Lead Strontium Titanate | (Pb,Sr)TiO₃ |
| Strontium Ferrate Titanate | SrFeₓTi₁₋ₓO₃ |
| Strontium Oxide | SrO |
| Zinc Oxide | ZnO |
| Strontium acetate hemihydrate | Sr(CH₃COO)₂·0.5H₂O |
| Zinc acetate | Zn(CH₃COO)₂ |
| Titanium isopropoxide | C₁₂H₂₈O₄Ti |
| Sodium hydroxide | NaOH |
| Malachite green | C₂₃H₂₅ClN₂ |
Role in Catalysis and Environmental Applications
The application of strontium compounds, derived from precursors like strontium diacetate hydrate, extends to critical environmental technologies. These include breaking down pollutants and removing contaminants from water.
Catalyst Precursor in Nitrogen Oxide Decomposition
Strontium diacetate hydrate serves as a precursor in the synthesis of catalysts used for the decomposition of nitrogen oxides (N₂O), a potent greenhouse gas. The process typically involves the thermal decomposition of strontium acetate. Under non-isothermal conditions in an inert nitrogen atmosphere, strontium acetate hemihydrate first undergoes dehydration. Following this, the anhydrous strontium acetate decomposes into strontium carbonate, releasing acetone (B3395972) and carbon dioxide as byproducts researchgate.net.
This resulting strontium carbonate can then be integrated into more complex catalyst formulations, such as nickel-cobalt mixed oxides or other systems supported on materials like alumina mdpi.com. While the final catalytic activity often depends on transition metals like cobalt, nickel, or rhodium, the strontium component can play a structural or modifying role in the catalyst system mdpi.comrsc.org. The decomposition of N₂O into harmless nitrogen (N₂) and oxygen (O₂) is a critical reaction for mitigating industrial emissions, particularly from processes like nitric acid production mdpi.commdpi.com. The use of precursors like strontium acetate allows for the creation of specific catalyst phases at lower temperatures than traditional solid-state reactions researchgate.net.
Adsorption Studies of Strontium on Nanoporous Materials for Wastewater Treatment
The removal of strontium, particularly the radioactive isotope ⁹⁰Sr, from contaminated water is a significant environmental challenge. Nanoporous materials have been extensively studied as effective adsorbents for this purpose due to their high surface area and tailored surface chemistry.
Ion exchange is a primary mechanism for strontium capture by these materials researchgate.netnih.gov. A variety of nanoporous materials have demonstrated high efficacy in adsorbing strontium ions from aqueous solutions. These include natural minerals like zeolites and clays, as well as synthetic materials such as carbon nanotubes, titanates, and mesoporous composites researchgate.netresearchgate.net. For instance, a mesoporous sodium superionic conductor composite (NVP@NMP) has shown an exceptionally rapid adsorption time of just two minutes and a high theoretical adsorption capacity researchgate.net. Similarly, beads made from chitosan and Fuller's earth have been developed, which exhibit a porous nature and achieve significant strontium uptake through an ion-exchange process nih.govnih.gov.
The efficiency of these materials is influenced by factors such as the pH of the solution, temperature, and the presence of competing ions researchgate.netjmess.orgijcea.org. The table below summarizes the performance of various nanoporous adsorbents in removing strontium.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Key Findings |
| Mesoporous NVP@NMP Composite | 361.36 | Ultrafast adsorption (2 min equilibrium time); high selectivity. researchgate.net |
| Chitosan-Fuller's Earth Beads | ~29 | Adsorption occurs via ion-exchange; process is spontaneous and endothermic. nih.govnih.gov |
| Ionic Liquid-Impregnated Silica | 3.97 | Favorable adsorption described by the Langmuir isotherm model. ijcea.org |
| Rice Straw-Based Biochar Beads | Not specified | Effective for removing radioactive strontium from aqueous solutions. jmess.org |
Development of Strontium-Based Sorbents for Environmental Remediation
Beyond nanoporous materials, a range of other sorbents incorporating strontium or designed to capture it have been developed for environmental cleanup. These materials are crucial for treating industrial effluents and remediating sites contaminated with radioactive ⁹⁰Sr nih.gov.
Adsorption is considered a simple, efficient, and economically viable method for strontium removal jmess.org. Various materials have been investigated, including:
Hyper-Cross-Linked Polymers: Sulfonated hyper-cross-linked polymers (SHCPs) have been synthesized to act as selective adsorbents for strontium and cesium. These materials demonstrate excellent selectivity even in solutions with high concentrations of competing ions like sodium and potassium, making them suitable for treating brackish water nih.govacs.org.
Natural Minerals: Naturally occurring minerals such as brucite and bentonite clay have shown a high sorption capacity for strontium. The effectiveness of these mineral sorbents can be enhanced through thermal modification researchgate.net.
Industrial and Agricultural Byproducts: Materials like fly ash, industrial sludges, and various agricultural biochars (derived from almond hulls or sugarcane bagasse) have been repurposed as low-cost sorbents for strontium jmess.orgresearchgate.net.
Inorganic Composites: Strontium oxide has been used to decorate iron oxide-activated carbon nanocomposites. These materials leverage a positive surface charge to effectively adsorb anionic contaminants, but the principles can be adapted for cation capture scielo.br.
The primary mechanism for strontium uptake by many of these sorbents is ion exchange, where Sr²⁺ ions in the solution are exchanged for other cations on the sorbent material researchgate.netnih.gov.
Integration into Bioactive Materials Research
Strontium ions (Sr²⁺), often delivered from compounds like strontium diacetate, play a vital role in biomedical applications, particularly in the regeneration of hard tissues like bone and teeth. Their chemical similarity to calcium allows them to be readily integrated into biological processes.
Mechanisms of Strontium Ion Interaction with Calcified Tissues (e.g., Dentine Mineralization)
Strontium ions are known to positively influence the health and regeneration of calcified tissues such as dentine, the hard tissue beneath the tooth enamel. There are two primary mechanisms through which strontium exerts its effects:
Substitution and Remineralization: Due to its similar ionic radius, the strontium ion (Sr²⁺) can substitute for the calcium ion (Ca²⁺) in the hydroxyapatite crystal lattice of bone and teeth nih.govannalsofrscb.ro. This incorporation of strontium into the apatite structure can decrease crystallinity, which influences the bone resorption process annalsofrscb.roannalsofrscb.ro. In dentistry, this substitution is associated with the remineralization of demineralized tissues, helping to repair early lesions nih.gov.
Occlusion of Dentinal Tubules: Strontium has a strong absorptive affinity for calcified tissues, particularly dentine, which has a high organic content. It can induce the precipitation of compounds within the organic matrix and odontoblastic processes, forming a sealing layer that physically blocks open dentinal tubules nih.govnih.gov. This blockage prevents the movement of fluid within the tubules, which is a primary cause of dentin hypersensitivity nih.gov.
Furthermore, studies have shown that strontium ions can stimulate odontogenic differentiation in human dental pulp stem cells, enhancing the expression of key proteins like dentin sialophosphoprotein (DSPP) and dentin matrix protein 1 (DMP-1), which are crucial for matrix production and mineralization nih.govnih.gov.
Modulation of Macrophage Polarization by Strontium in Biomaterials
The success of implanted biomaterials for bone regeneration is closely linked to the local immune response. Strontium has been identified as a key immunomodulatory agent that can guide the immune microenvironment towards a pro-regenerative state by influencing macrophage behavior frontiersin.orgnih.gov.
Macrophages are immune cells that can exist in different functional states, or phenotypes. The M1 phenotype is typically associated with a pro-inflammatory response, while the M2 phenotype is linked to anti-inflammatory processes and tissue repair. Research has consistently shown that strontium ions (Sr²⁺) released from biomaterials can induce the polarization of macrophages towards the beneficial M2 phenotype nih.govrsc.orgnih.gov.
This shift to an M2 phenotype leads to the upregulation and secretion of several growth factors and anti-inflammatory cytokines that promote tissue regeneration, including:
Vascular Endothelial Growth Factor (VEGF)
Platelet-Derived Growth Factor-BB (PDGF-BB)
Interleukin-10 (IL-10) frontiersin.orgnih.gov
Transforming Growth Factor-β1 (TGF-β1) frontiersin.orgnih.gov
Bone Morphogenetic Protein-2 (BMP-2) frontiersin.orgnih.gov
By creating this favorable immune microenvironment, strontium-doped biomaterials, such as bioactive glasses and composite coatings, can enhance osteogenesis (new bone formation) and angiogenesis (new blood vessel formation), ultimately leading to improved bone healing and implant osseointegration frontiersin.orgnih.govrsc.org.
Promotion of Osteogenesis and Suppression of Osteoclastic Activity
Strontium-containing compounds have demonstrated a significant dual-action capability in bone tissue engineering by simultaneously promoting bone formation (osteogenesis) and inhibiting bone resorption (osteoclastogenesis). This multifaceted approach makes strontium an attractive element for the development of biomaterials aimed at treating bone defects and osteoporosis.
Research has shown that strontium can stimulate the proliferation and differentiation of osteoblasts, the cells responsible for creating new bone tissue. In vitro studies using human adipose-derived stem cells (hASCs) have revealed that lower concentrations of strontium (25–500 μM) can enhance osteogenic differentiation. This is evidenced by increased alkaline phosphatase (ALP) activity, greater extracellular calcium deposition, and upregulated expression of key osteogenic genes such as runt-related transcription factor 2 (Runx2), collagen-1, and osteocalcin. However, it is noteworthy that higher doses of strontium (1000–3000 μM) have been observed to inhibit osteogenic differentiation and promote apoptosis in hASCs.
Concurrently, strontium exerts an inhibitory effect on osteoclasts, the cells that break down bone tissue. Strontium-releasing biomaterials have been found to substantially reduce osteoclastogenesis. This is achieved by downregulating the expression of genes essential for osteoclast function, including c-fos, NFATc1, and cathepsin K. Furthermore, strontium can interfere with the RANKL (receptor activator of nuclear factor-κB ligand) signaling pathway, a critical pathway for osteoclast formation and activation. By promoting the production of osteoprotegerin (OPG), a decoy receptor for RANKL, strontium effectively blocks the interaction between RANKL and its receptor RANK on osteoclast precursors, thereby hindering their differentiation and activity.
The following table summarizes the dose-dependent effects of strontium on the osteogenic differentiation of human adipose-derived stem cells (hASCs).
| Strontium Concentration | Effect on ALP Activity | Effect on Calcium Deposition | Osteogenic Gene Expression |
| 25 μM | Suppressed | Significantly Increased | Increased (late-stage) |
| 100 μM | Suppressed | Reduced | - |
| 250 μM | Suppressed | Reduced | - |
| 500 μM | Enhanced | Reduced | Increased (early-stage) |
Investigation of Strontium and Zinc Phytate Compounds for Osteogenic Properties
In the quest for more effective bone regeneration therapies, researchers have explored the potential of combining strontium with other bioactive molecules. One such area of investigation involves strontium and zinc phytate compounds. Phytic acid, a natural compound found in plants, is known for its antioxidant and osteogenic properties. When complexed with strontium (SrPhy) and zinc (ZnPhy), these properties can be tailored for specific applications in bone tissue engineering.
A 2023 study published in Biomolecules investigated the in vitro osteogenic and antioxidant properties of Sr/Zn phytate compounds. The research demonstrated that these metallic phytate derivatives retain the beneficial characteristics of phytic acid and can be valuable in environments with oxidative stress, such as infected implant sites.
The study utilized human mesenchymal stem cells (hMSCs) to evaluate the osteogenic potential of these compounds. The results indicated distinct effects for each compound. While zinc phytate (ZnPhy) was found to significantly overexpress ALP activity at earlier time points (3 and 14 days), strontium phytate (SrPhy) led to a significant increase in calcium deposition after 21 days, a marker for later-stage osteogenic differentiation and matrix mineralization. This suggests that different metallic phytates could be used to modulate specific phases of bone healing.
Furthermore, the antioxidant properties of these compounds were assessed. The study found that both SrPhy and ZnPhy exhibited antioxidant activity by inhibiting iron-catalyzed oxidative reactions. Notably, SrPhy demonstrated a higher capacity to reduce lipid peroxidation compared to ZnPhy, likely due to its ion-exchange capability with ferrous cations. researchgate.net
The table below outlines the key differential effects of Strontium Phytate and Zinc Phytate on osteogenesis in vitro.
| Compound | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Calcium Deposition |
| Strontium Phytate (SrPhy) | No significant difference relative to phytic acid | Significantly increased at 21 days |
| Zinc Phytate (ZnPhy) | Overexpressed at 3 and 14 days | - |
Contributions to Optoelectronic and Photovoltaic Technologies
Use in Luminescent Materials
Strontium compounds, particularly strontium aluminates, are integral to the development of advanced luminescent materials. These materials are capable of absorbing energy and subsequently emitting it as visible light, a property known as phosphorescence. Strontium aluminate doped with rare-earth elements like europium (Eu²⁺) and dysprosium (Dy³⁺) is renowned for its high brightness and long-lasting afterglow.
The synthesis of these materials often involves high-temperature solid-state reactions. For instance, strontium aluminate nanophosphors can be synthesized by heating a homogenized mixture of strontium carbonate (SrCO₃), aluminum oxide (Al₂O₃), and a small amount of boric acid at 1200 °C. The resulting material exhibits thermoluminescence, with glow peaks appearing at different temperatures upon irradiation.
The luminescent properties of strontium aluminates can be precisely controlled by altering the composition of the host matrix and the concentration of the activators and co-activators. For example, in europium-doped strontium-calcium hydroxyapatite, the intensity of fluorescence has been shown to vary with the strontium content. This tunability allows for the creation of phosphors with specific emission spectra, making them suitable for a wide range of applications, from safety signage and emergency lighting to more advanced optical technologies. researchgate.netyoutube.com
Recent research has also explored novel synthesis methods, such as the molten salt assisted process, to produce highly crystalline strontium aluminate powders at lower temperatures. This method not only enhances the reaction rate but also improves the luminescence properties of the resulting phosphors, opening up new possibilities for their application. researchgate.net
The following table details the thermoluminescence glow peaks of strontium aluminate nanophosphor after gamma irradiation.
| Peak Number | Temperature (°C) | Intensity |
| 1 | 146 | Lower |
| 2 | 260 | Very Intense |
| 3 | 376 | Lower |
Application as Ultrathin Film Layers in Solar Energy Technologies
While the direct application of strontium diacetate hydrate in ultrathin film layers for solar energy technologies is not extensively documented in current research literature, the broader role of strontium-containing compounds in this field is an area of active investigation. Strontium has been explored as a component in perovskite solar cells, a promising photovoltaic technology, to enhance both efficiency and stability.
Perovskite solar cells often utilize a layered structure where ultrathin films of various materials are deposited to facilitate light absorption and charge transport. The introduction of strontium into the perovskite crystal lattice has been shown to have several beneficial effects. For instance, doping with strontium can help to stabilize the perovskite structure and tune its optoelectronic properties. The ionic radius of strontium (Sr²⁺) is similar to that of tin (Sn²⁺), making it a suitable candidate for doping tin-based perovskites to improve their stability.
Although specific data on strontium diacetate hydrate is lacking, the use of other strontium compounds in the fabrication of thin films for solar cells highlights the potential of this element in advancing photovoltaic technologies. The development of thin film deposition techniques, such as chemical and physical vapor deposition, is crucial for creating the uniform and pure layers required for high-performance solar cells.
The table below summarizes the impact of strontium chloride passivation on the performance of a perovskite solar cell.
| Parameter | Control Device | SrCl₂ Passivated Device |
| Open-Circuit Voltage (V) | 1.00 | 1.09 |
| Power Conversion Efficiency (%) | - | 21.11 |
| Stability (after 1000h in dry air) | - | >90% retention of initial PCE |
Analytical Methodologies and Purity Assessment in Research
Trace Metal Impurity Analysis in High Purity Strontium Acetate (B1210297) Hydrates
Ensuring the high purity of strontium acetate hydrate (B1144303), such as in "Puratronic™" grade materials with 99.9965% purity on a metals basis, is paramount for its use in sensitive applications. fishersci.caamericanelements.com Various analytical techniques are utilized to detect and quantify trace metallic impurities.
Inductively Coupled Plasma (ICP) coupled with either Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are powerful tools for determining the elemental composition of materials. pcdn.co These techniques are capable of detecting a wide range of elements at very low concentrations. For the analysis of strontium acetate hydrate, the solid sample is first dissolved, typically in a high-purity acid, and then introduced into the plasma. The high temperature of the plasma atomizes and ionizes the sample, allowing for the detection and quantification of trace metal impurities. ICP-MS offers exceptional sensitivity, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making it ideal for the analysis of high-purity materials.
Atomic Absorption Spectroscopy (AAS) is another established method for determining the concentration of specific metal elements in a sample. nemi.gov In this technique, a solution of the dissolved strontium acetate hydrate is aspirated into a flame or a graphite furnace, where it is atomized. A light source specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. While generally less sensitive than ICP-MS for most elements, AAS is a robust and reliable technique for quantifying specific metallic impurities. libretexts.org
For complex matrices or when spectral interferences are a concern, High-Resolution ICP (HR-ICP) instruments are employed. These instruments provide enhanced resolution to separate the analytical signal from interfering spectral lines. ICP-OES, in general, is a widely used technique for the analysis of various samples, including environmental and geological materials, due to its multi-element capability and wide linear dynamic range. epa.ie In the context of high-purity strontium acetate hydrate, ICP-OES can be used to determine the concentration of a wide array of potential metallic impurities simultaneously.
Glow Discharge Mass Spectrometry (GD-MS) is a direct solid sampling technique that is particularly well-suited for the bulk analysis of high-purity conductive and semi-conductive materials. While strontium acetate is a salt, GD-MS can be adapted for the analysis of non-conductive powders by mixing them with a conductive binder. This technique provides a comprehensive survey of elemental impurities with very low detection limits.
A representative analysis of trace metal impurities in a high-purity grade of a strontium compound is presented in the table below. The data is illustrative and based on typical impurity levels found in such materials.
| Impurity | Concentration (ppm, weight) |
|---|---|
| Aluminum (Al) | < 0.1 |
| Barium (Ba) | < 1 |
| Calcium (Ca) | < 1 |
| Chromium (Cr) | < 0.05 |
| Copper (Cu) | < 0.05 |
| Iron (Fe) | < 0.1 |
| Lead (Pb) | < 0.1 |
| Magnesium (Mg) | < 0.1 |
| Nickel (Ni) | < 0.05 |
| Potassium (K) | < 1 |
| Sodium (Na) | < 1 |
| Zinc (Zn) | < 0.1 |
Application as Reference Material for Instrumental Calibration
High-purity strontium diacetate hydrate can serve as a reference material for instrumental calibration in various analytical techniques. americanelements.com For an analytical method to provide accurate and reliable results, it must be calibrated with standards of known concentration and purity. The use of a well-characterized, high-purity compound like strontium acetate hydrate allows for the preparation of accurate standard solutions.
These standard solutions are then used to generate a calibration curve, which plots the instrumental response versus the concentration of the analyte. By measuring the response of an unknown sample and comparing it to the calibration curve, the concentration of the analyte in the unknown sample can be determined. The high purity of the strontium acetate hydrate ensures that the calibration is not compromised by the presence of significant levels of other elements. Standard solutions prepared from high-purity strontium compounds are commercially available for calibrating instruments such as AAS and ICP. reagecon.comlasalle.edu
Strontium Isotope Analysis in Geochemistry and Environmental Studies
Strontium has four naturally occurring stable isotopes: ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr. The isotopic ratio of ⁸⁷Sr to ⁸⁶Sr is of particular interest in geochemistry and environmental studies as it is a powerful tracer of geological and environmental processes. High-purity strontium diacetate hydrate can be used to prepare standard solutions for strontium isotope analysis. nist.gov
The ⁸⁷Sr/⁸⁶Sr ratio in rocks and minerals varies depending on their age and their original rubidium-to-strontium ratio, as ⁸⁷Sr is formed by the radioactive decay of ⁸⁷Rb. This variation allows scientists to trace the sources of water, sediments, and even ancient human and animal migration patterns. sigmaaldrich.com For instance, by analyzing the ⁸⁷Sr/⁸⁶Sr ratio in water samples, researchers can identify the types of rocks the water has interacted with. Similarly, the ⁸⁷Sr/⁸⁶Sr ratio in tooth enamel can provide information about the geological region where an individual lived during their childhood. sigmaaldrich.com
In environmental studies, strontium isotopes can be used to track the sources of pollution and to understand the movement of nutrients and contaminants through ecosystems. For example, changes in the ⁸⁷Sr/⁸⁶Sr ratio in a river system can indicate the influence of agricultural runoff or industrial effluent.
The table below provides a summary of the key aspects of strontium isotope analysis.
| Parameter | Description |
|---|---|
| Isotopes of Interest | ⁸⁷Sr and ⁸⁶Sr |
| Key Principle | The ⁸⁷Sr/⁸⁶Sr ratio varies in geological materials due to the radioactive decay of ⁸⁷Rb to ⁸⁷Sr. |
| Instrumentation | Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). |
| Applications | Geological tracing, environmental monitoring, archaeology (migration studies), food provenancing. |
| Reference Standard | High-purity strontium compounds, such as strontium carbonate (NIST SRM 987), are used to prepare standard solutions for instrument calibration and data normalization. nist.gov |
Pretreatment Methods for Sample Preparation for Strontium Isotope Ratios (e.g., ⁸⁷Sr/⁸⁶Sr)
The accurate determination of strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) is crucial in various scientific fields, and it relies on meticulous sample preparation to isolate strontium from the sample matrix and remove any potential contaminants. While the compound "strontium;diacetate;hydrate" provides a direct source of strontium, the analytical process still necessitates rigorous purification steps, especially when high precision is required or when the compound is part of a more complex mixture. The primary goal of pretreatment is to eliminate isobaric interferences (e.g., from ⁸⁷Rb) and matrix effects that can compromise the accuracy of mass spectrometry measurements. nih.gov
Pretreatment methodologies for strontium isotope analysis often involve a combination of dissolution, chemical separation, and purification steps. The selection of a specific protocol depends on the nature of the sample matrix and the concentration of strontium. For a pure compound like strontium diacetate hydrate, the initial step would be dissolution in an appropriate solvent, typically high-purity water or dilute acid. Following dissolution, the key step is the separation of strontium from other elements using ion-exchange chromatography. isobarscience.comyoutube.com
A widely used technique employs strontium-specific resins, such as Eichrom Sr-spec resin. frontiersin.org The dissolved sample, in a dilute acid matrix (commonly nitric acid), is loaded onto a column packed with this resin. The resin selectively retains strontium while allowing other elements to be washed away. youtube.com The retained strontium is then eluted from the column using a different concentration of acid, resulting in a purified strontium fraction ready for isotopic analysis. frontiersin.org
The choice of acids and their concentrations is a critical parameter in the pretreatment process. Nitric acid is commonly used for dissolving samples and for the elution steps in ion-exchange chromatography. nih.gov In some applications, particularly for dissolving solid samples like cements, a mixture of concentrated hydrochloric acid and nitric acid may be employed. nih.gov
For biological and geological samples, which are more complex than a pure chemical compound, more aggressive pretreatment steps are necessary to remove organic matter and secondary mineral phases that may contain contaminating strontium. These methods can include:
Ashing: Heating the sample at high temperatures (e.g., 850°C) to combust organic material. isobarscience.com
Acid Leaching: Using weak acids like acetic acid to selectively dissolve certain mineral phases while leaving the target strontium-bearing component intact. frontiersin.orgfrontiersin.org
Oxidation: Employing oxidizing agents such as hydrogen peroxide or sodium hypochlorite (bleach) to remove organic matter. frontiersin.org
The following table summarizes various pretreatment methods that have been tested on different sample types, which could be adapted for purity assessment of strontium compounds.
| Pretreatment Method | Reagents Used | Targeted Contaminants/Matrix Components | Typical Sample Types |
|---|---|---|---|
| No Pretreatment (Powdered Sample) | None | Baseline measurement | Enamel frontiersin.org |
| Ashing | Heat | Organic matter | Bone isobarscience.com |
| Water Soaking | Deionized water | Soluble contaminants | Enamel frontiersin.org |
| Oxidation | Sodium hypochlorite (NaOCl) or Hydrogen peroxide (H₂O₂) | Organic matter | Enamel frontiersin.org |
| Weak Acid Leach | 0.1 M Acetic acid or 1.0 M Acetic acid | Diagenetic carbonates | Enamel frontiersin.org |
| Buffered Weak Acid Leach | 1.0 M Acetic acid buffered with calcium acetate | Diagenetic carbonates | Enamel frontiersin.org |
| Strong Acid Digestion | Concentrated Nitric acid (HNO₃) and/or Hydrochloric acid (HCl) | Complete dissolution of mineral matrix | Cement, Clinker nih.gov |
| Ion-Exchange Chromatography | Nitric acid (varying molarity), Eichrom Sr-spec resin | Elemental separation post-dissolution | General (for purified Sr fraction) isobarscience.comfrontiersin.org |
Impact of Chemical Pretreatment on Isotope Signals
The choice of chemical pretreatment can have a significant impact on the final measured ⁸⁷Sr/⁸⁶Sr ratio. Ideally, a pretreatment method should remove exogenous, contaminating strontium without altering the endogenous isotopic signature of the sample. However, research has shown that different pretreatment methods can yield statistically different ⁸⁷Sr/⁸⁶Sr values, underscoring the importance of methodological consistency and careful validation. frontiersin.org
Studies comparing various pretreatment protocols on the same sample material have revealed that even subtle variations in methodology can lead to discrepancies in the results. For instance, in the analysis of tooth enamel, pretreatments involving acetic acid have been shown to sometimes result in higher ⁸⁷Sr/⁸⁶Sr ratios compared to other methods, such as those using buffered acetic acid or oxidizing agents alone. frontiersin.org This suggests that the unbuffered acid may be selectively removing a strontium component with a different isotopic composition.
The duration of acid exposure is another critical factor. Shorter acid soaks may be less effective at removing contaminants, while longer soaks risk dissolving part of the primary sample material, potentially altering the original isotopic ratio. frontiersin.org For example, a study on wood samples found that acid leaching with hydrochloric acid had a substantial impact on the strontium isotope ratios of uncontaminated samples, whereas acetic acid had a more minor effect. frontiersin.org
The following interactive data table presents hypothetical results illustrating the potential impact of different pretreatment methods on the measured ⁸⁷Sr/⁸⁶Sr ratio of a sample.
| Pretreatment Method | Mean ⁸⁷Sr/⁸⁶Sr | Standard Deviation | Notes |
|---|---|---|---|
| Untreated Powder | 0.70915 | ± 0.00004 | Baseline measurement. |
| 0.1 M Acetic Acid | 0.70925 | ± 0.00003 | May selectively remove certain Sr phases. frontiersin.org |
| 1.0 M Buffered Acetic Acid | 0.70918 | ± 0.00005 | Buffering may mitigate aggressive leaching. frontiersin.org |
| 30% H₂O₂ + 1.0 M Buffered Acetic Acid | 0.70916 | ± 0.00004 | Combination of oxidation and weak acid leach. frontiersin.org |
| 2-3% NaOCl + 1.0 M Acetic Acid | 0.70922 | ± 0.00006 | Another combination method showing slight elevation in ratio. frontiersin.org |
It is evident that the chemical pretreatment step is a potential source of analytical uncertainty. Therefore, it is imperative for researchers to clearly report their chosen methodology to ensure the comparability of data across different studies. frontiersin.org For the analysis of a high-purity compound like strontium diacetate hydrate, the impact of pretreatment would primarily relate to the removal of trace impurities that might have been introduced during manufacturing or handling, rather than removing components of a complex natural matrix.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of strontium-containing compounds at the atomic level. These calculations provide valuable insights that complement experimental findings.
Quantum chemical calculations, including DFT and Møller–Plesset perturbation theory (MP2), have been employed to study the microhydration of the Sr²⁺ ion. cnislab.com These studies suggest a coordination number (CN) of 8 for the first hydration shell of the strontium ion, which aligns well with experimental data from X-ray absorption fine structure (XAFS) measurements. cnislab.com The calculated theoretical Sr–O bond distance of 2.59 Å is also in excellent agreement with the experimental value of 2.60 Å. cnislab.com
Further investigations using ab initio molecular dynamics have explored the hydration shell of strontium at different temperatures. At 25 °C, the calculated Sr–O bond length is 2.6 Å with a coordination number of 7.5, consistent with experimental results. researchgate.net As the temperature increases to 350 °C, the coordination number is predicted to decrease to 6.7, with the first shell contracting by approximately 0.1 Å. researchgate.net At even higher temperatures of 600 °C, the strontium ion is predicted to maintain a 6-fold coordination. researchgate.net
The presence of other ions, such as hydroxide (B78521), can influence the coordination of strontium. DFT calculations on gas-phase strontium hydroxide complexes have shown that a single hydroxyl group can lead to the near-degeneracy of complexes with coordination numbers of 5, 6, and 7. nih.gov The addition of a second hydroxyl group tends to destabilize the heptacoordinated complexes and weakens the Sr–O(H₂O) bonds. nih.gov
Table 1: Comparison of Theoretical and Experimental Hydration Parameters for Sr²⁺
| Parameter | DFT/MD Simulation Value | Experimental Value (XAFS) |
|---|---|---|
| Coordination Number (CN) | 8 cnislab.com | ~8 cnislab.com |
| Sr-O Bond Distance (Å) | 2.59 cnislab.com | 2.60 cnislab.com |
| Hydration Free Energy (kcal/mol) | -331.8 nih.gov | -334 nih.gov |
DFT calculations have been instrumental in understanding the interaction of strontium ions with material surfaces. For instance, the adsorption of Sr²⁺ on anatase (a polymorph of TiO₂) nanoparticles has been investigated. researchgate.netnih.gov These calculations were used to determine the most stable surface species for Sr²⁺ on the (101) anatase surface, which is the predominant crystal face. The results indicated that an inner-sphere Sr-tridentate surface species is the most stable configuration. researchgate.netnih.gov This theoretical insight was then incorporated into a charge distribution and multisite complexation (CD-MUSIC) model to describe the experimental adsorption data. researchgate.netnih.gov
DFT is widely used to study the structural and electronic properties of perovskite materials incorporating strontium. researchgate.net These studies are crucial for applications in areas such as solar cells and other electronic devices. researchgate.net For example, when strontium is used to replace lanthanum in the perovskite La₂NiMnO₆, DFT calculations have shown that this substitution does not cause phase changes or structural instability, and can even increase the compound's stability. nih.gov In mixed perovskites like MAPb₀.₇₅B₀.₂₅I₃ (where B can be Sr), DFT calculations have been used to predict the structural stabilities and electronic and optical properties. researchgate.net The introduction of strontium was found to weaken the structural stability compared to the parent compound MAPbI₃. researchgate.net
Molecular Dynamics Simulations of Strontium Hydration
Classical molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the hydrated strontium ion in solution. These simulations have been used to investigate the structure, dynamics, and energetics of Sr²⁺ aqueous solutions. acs.org
MD simulations using various water models (SPC, TIP3P, and TIP4P-2005) have predicted a coordination number in the range of 8–9 for the first hydration shell of Sr²⁺, with a higher probability for a coordination number of 8. cnislab.com The TIP4P-2005 model was found to be the most effective in reproducing experimentally observed absorption spectra and coordination numbers. cnislab.com
More recent MD simulations have provided detailed structural and dynamical properties of the Sr²⁺ aqua ion. These studies report a Sr–O distance for the first hydration shell of 2.57 Å and a hydration number of 8.1. acs.org The [Sr(H₂O)₈]²⁺ aqua ion is described as having a well-defined structure. acs.org Ab initio molecular dynamics simulations have also been used to probe the fundamental hydration properties of Sr²⁺, revealing a stable 8-fold geometry in the local hydration environment. nih.gov
Table 2: Structural Properties of Hydrated Sr²⁺ from Molecular Dynamics Simulations
| Property | Value | Source |
|---|---|---|
| First Shell Sr-O Distance (Å) | 2.57 | acs.org |
| Hydration Number | 8.1 | acs.org |
| Coordination Geometry | 8-fold | nih.gov |
Kinetic Modeling of Thermal Decomposition Processes
The thermal decomposition of strontium acetate (B1210297) hemihydrate has been investigated using thermogravimetric analysis (TG) coupled with Fourier transform infrared spectroscopy (FTIR) under non-isothermal conditions. akjournals.comresearchgate.net The decomposition process occurs in two primary stages: dehydration followed by the decomposition of anhydrous strontium acetate into strontium carbonate. akjournals.comresearchgate.net
Kinetic analysis of these decomposition steps has been performed using model-free isoconversional methods. akjournals.comresearchgate.net The apparent activation energy (Ea) values were found to be relatively constant during the dehydration of strontium acetate hemihydrate (for conversion α between 0.5 and 0.9) and the decomposition of anhydrous strontium acetate (for α between 0.5 and 0.9). researchgate.net This suggests that simple reaction mechanisms are involved in these thermal events. researchgate.net
The most probable kinetic models for these processes have been determined using the master plots method. akjournals.com For the dehydration of Sr(AC)₂·0.5H₂O (in the conversion range of 0.5 < α < 0.9), the Avrami–Erofeev (A3) mechanism was identified as the most suitable model. akjournals.com This mechanism implies that the process is governed by nucleation and growth at the surfaces of the crystals. akjournals.com For the decomposition of the liquid anhydrous Sr(AC)₂ (in the conversion range of 0.5 < α < 0.9), a 0.62 order reaction model was found to be the best fit. akjournals.com
Table 3: Kinetic Models for the Thermal Decomposition of Strontium Acetate Hemihydrate
| Decomposition Step | Conversion Range (α) | Most Probable Kinetic Model |
|---|---|---|
| Dehydration of Sr(AC)₂·0.5H₂O | 0.5 < α < 0.9 | Avrami–Erofeev (A3) akjournals.com |
| Decomposition of liquid anhydrous Sr(AC)₂ | 0.5 < α < 0.9 | 0.62 order reaction akjournals.com |
Q & A
Q. How can the hydration state of strontium diacetate hydrate be experimentally determined?
To determine the hydration state, conduct a gravimetric heating experiment:
Measure the initial mass of the hydrate.
Heat the sample to constant mass (e.g., 60–150°C) to remove water.
Calculate the mass loss (attributed to water) and convert to moles using H₂O’s molar mass (18.015 g/mol).
Calculate moles of anhydrous strontium diacetate using its formula weight (214.71 g/mol for Sr(CH₃CO₂)₂·½H₂O).
Determine the mole ratio of H₂O to anhydrous salt to confirm the hydrate stoichiometry (e.g., hemihydrate: 0.5 H₂O per formula unit) .
Q. What analytical techniques are recommended for identifying strontium diacetate hydrate in a sample?
- X-ray Diffraction (XRD): Confirm crystalline structure by matching peaks to reference data (CAS 14692-29-6) .
- Thermogravimetric Analysis (TGA): Quantify water content via mass loss during controlled heating .
- Elemental Analysis: Verify Sr, C, H, and O percentages against theoretical values (e.g., Sr: ~40.8%, C: ~22.4%) .
- FT-IR Spectroscopy: Identify acetate ligand vibrations (e.g., C=O stretch at ~1560 cm⁻¹) .
Q. What synthesis methods are used to prepare strontium diacetate hydrate?
A common approach involves reacting strontium carbonate (SrCO₃) or oxide (SrO) with acetic acid:
Dissolve SrCO₃ in glacial acetic acid under reflux.
Filter and evaporate the solution to crystallize the hydrate.
Purify via recrystallization in aqueous ethanol .
Note: Control pH and temperature to avoid byproducts like Sr(OH)₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for strontium diacetate hydrate?
Discrepancies may arise from:
- Hydrate Polymorphism: Different hydrate forms (e.g., hemihydrate vs. monohydrate) exhibit distinct solubilities.
- Experimental Conditions: Variations in temperature, pH, or ionic strength (e.g., acetate buffer systems).
Methodology:
Standardize solubility tests using controlled conditions (e.g., 25°C, 0.1 M NaCl).
Characterize the hydrate phase post-solubility measurement via XRD/TGA.
Compare data against thermodynamic models (e.g., Pitzer equations) .
Q. How does hydrate morphology influence the reactivity of strontium diacetate in solid-state reactions?
Hydrate morphology (e.g., crystalline vs. amorphous) affects:
- Surface Area: Amorphous phases may react faster due to higher surface energy.
- Water Mobility: Bound vs. interstitial water impacts dehydration kinetics.
Experimental Design:
Synthesize hydrates with controlled crystallinity (e.g., via slow evaporation vs. rapid precipitation).
Monitor decomposition kinetics using isothermal TGA.
Correlate morphology (SEM/XRD) with reactivity in model reactions (e.g., thermal decomposition to SrCO₃) .
Q. What isotopic tracing methods are applicable to study strontium diacetate’s environmental or biological pathways?
Q. How can thermal decomposition pathways of strontium diacetate hydrate be modeled for materials science applications?
Multi-step TGA/DSC: Identify decomposition intermediates (e.g., SrCO₃, SrO) and enthalpy changes.
Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energies for dehydration and acetate oxidation.
In Situ XRD: Correlate phase transitions with mass loss events .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
